Cas no 2103184-83-2 (Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate)

Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate is a chiral synthetic intermediate with significant utility in pharmaceutical and fine chemical synthesis. Its benzofuran core and amino ester functionality make it a versatile building block for constructing bioactive molecules, particularly in the development of CNS-targeting compounds. The ethyl ester group enhances solubility and reactivity, facilitating further derivatization, while the amino group allows for selective modifications. This compound’s rigid dihydrobenzofuran scaffold contributes to stereochemical stability, making it valuable for asymmetric synthesis. Its purity and well-defined structure ensure reproducibility in research and industrial applications, particularly in medicinal chemistry for drug discovery and development.
Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate structure
2103184-83-2 structure
Product name:Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
CAS No:2103184-83-2
MF:C12H15NO3
MW:221.252403497696
CID:5638755
PubChem ID:165913191

Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2103184-83-2
    • EN300-28274016
    • ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
    • Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
    • Inchi: 1S/C12H15NO3/c1-2-15-12(14)10(13)9-5-3-4-8-6-7-16-11(8)9/h3-5,10H,2,6-7,13H2,1H3
    • InChI Key: DGKFJGSVKRHITE-UHFFFAOYSA-N
    • SMILES: O1CCC2C=CC=C(C(C(=O)OCC)N)C1=2

Computed Properties

  • Exact Mass: 221.10519334g/mol
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 61.6Ų

Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28274016-0.1g
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
2103184-83-2 95.0%
0.1g
$804.0 2025-03-19
Enamine
EN300-28274016-10.0g
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
2103184-83-2 95.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-28274016-0.05g
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
2103184-83-2 95.0%
0.05g
$768.0 2025-03-19
Enamine
EN300-28274016-0.5g
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
2103184-83-2 95.0%
0.5g
$877.0 2025-03-19
Enamine
EN300-28274016-0.25g
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
2103184-83-2 95.0%
0.25g
$840.0 2025-03-19
Enamine
EN300-28274016-10g
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
2103184-83-2
10g
$3929.0 2023-09-09
Enamine
EN300-28274016-1g
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
2103184-83-2
1g
$914.0 2023-09-09
Enamine
EN300-28274016-1.0g
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
2103184-83-2 95.0%
1.0g
$914.0 2025-03-19
Enamine
EN300-28274016-2.5g
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
2103184-83-2 95.0%
2.5g
$1791.0 2025-03-19
Enamine
EN300-28274016-5.0g
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate
2103184-83-2 95.0%
5.0g
$2650.0 2025-03-19

Additional information on Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate

Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate (CAS No. 2103184-83-2): A Comprehensive Overview

Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate, identified by its unique chemical identifier CAS No. 2103184-83-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of benzofuran derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The molecular structure of Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate features a benzofuran core substituted with an amino group and an acetic acid ethyl ester moiety. This structural configuration suggests a high degree of versatility, enabling the compound to interact with various biological targets. The benzofuran scaffold is particularly noteworthy, as it is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects.

Recent advancements in medicinal chemistry have highlighted the importance of benzofuran derivatives in the development of novel therapeutic agents. The presence of the amino group in Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate not only enhances its solubility but also allows for further functionalization, making it a valuable intermediate in synthetic chemistry. This compound has been explored in various synthetic pathways aimed at developing more complex molecules with enhanced pharmacological profiles.

One of the most compelling aspects of Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate is its potential application in the treatment of neurological disorders. Studies have demonstrated that benzofuran derivatives can modulate neurotransmitter systems, making them promising candidates for drugs targeting conditions such as depression, anxiety, and epilepsy. The specific substitution pattern in Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate may contribute to its ability to interact with these systems, potentially offering new therapeutic strategies.

Furthermore, the compound has shown promise in preclinical studies as a potential inhibitor of certain enzymes implicated in metabolic disorders. The acetic acid ethyl ester moiety suggests that it may interfere with pathways involving fatty acid metabolism and energy homeostasis. This makes Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate a fascinating subject for further research into the development of treatments for obesity and type 2 diabetes.

The synthesis of Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include the formation of the benzofuran core through cyclization reactions followed by functional group transformations to introduce the amino and ester groups. These synthetic routes highlight the compound's significance as a building block for more complex molecules.

In conclusion, Ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-7-yl)acetate (CAS No. 2103184-83-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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